molecular formula C26H50O6 B13798098 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate

7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate

Cat. No.: B13798098
M. Wt: 458.7 g/mol
InChI Key: ATFHWOGFDDXHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate is a complex organic peroxide compound. Organic peroxides are known for their applications in polymerization processes, where they act as initiators. This compound, due to its unique structure, may have specific applications in various industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the reaction of 7,7-dimethyloctanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the stability of the peroxide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the production process, given the reactive nature of organic peroxides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: As an organic peroxide, it can undergo decomposition to produce free radicals, which can initiate oxidation reactions.

    Reduction: It can be reduced to its corresponding alcohols and ketones.

    Substitution: The peroxide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Typically involves heat or light to initiate the decomposition.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used.

Major Products

    Oxidation: Produces free radicals which can further react to form various oxidation products.

    Reduction: Produces alcohols and ketones.

    Substitution: Produces substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an initiator for polymerization reactions. Its ability to produce free radicals makes it valuable in the synthesis of various polymers.

Biology

Medicine

Industry

In the industrial sector, it can be used in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes.

Mechanism of Action

The primary mechanism of action for 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include unsaturated monomers, which react with the free radicals to form polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another organic peroxide used widely in polymerization and as an acne treatment.

    Di-tert-butyl peroxide: Used as a polymerization initiator and in organic synthesis.

Uniqueness

7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate is unique due to its specific structure, which may impart different reactivity and stability compared to other organic peroxides. Its branched structure could influence its decomposition rate and the types of free radicals produced.

Properties

Molecular Formula

C26H50O6

Molecular Weight

458.7 g/mol

IUPAC Name

7,7-dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate

InChI

InChI=1S/C26H50O6/c1-10-18-26(8,9)21(16-13-15-20-25(5,6)7)23(28)30-32-31-29-22(27)17-12-11-14-19-24(2,3)4/h21H,10-20H2,1-9H3

InChI Key

ATFHWOGFDDXHFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(CCCCC(C)(C)C)C(=O)OOOOC(=O)CCCCCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.